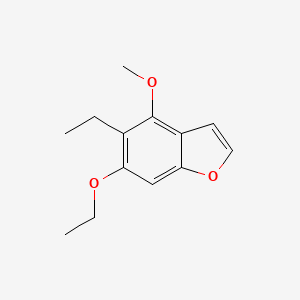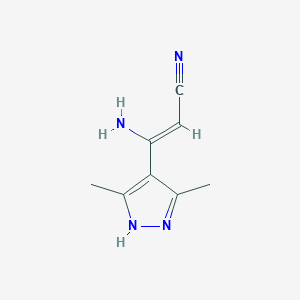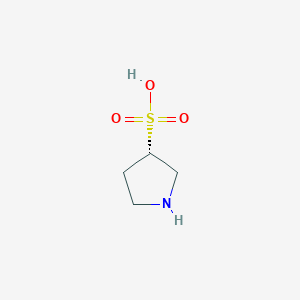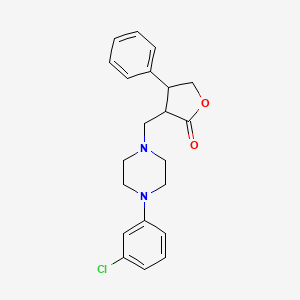
Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a dihydrofuranone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one typically involves multiple steps. One common approach is the reaction of 3-chlorophenylpiperazine with a suitable dihydrofuranone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as serotonin receptors and transporters. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This can lead to various pharmacological effects, including mood regulation and potential antidepressant activity .
Propiedades
Número CAS |
99518-91-9 |
|---|---|
Fórmula molecular |
C21H23ClN2O2 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-phenyloxolan-2-one |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-7-4-8-18(13-17)24-11-9-23(10-12-24)14-19-20(15-26-21(19)25)16-5-2-1-3-6-16/h1-8,13,19-20H,9-12,14-15H2 |
Clave InChI |
AOTIXLLFVWQUDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


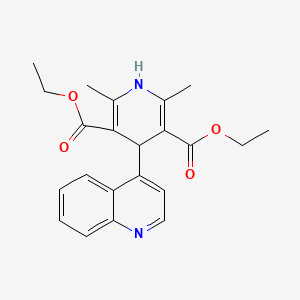
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
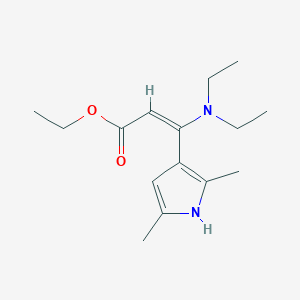
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
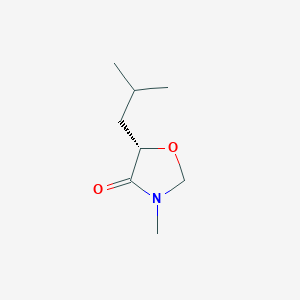
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
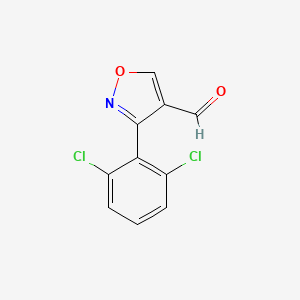

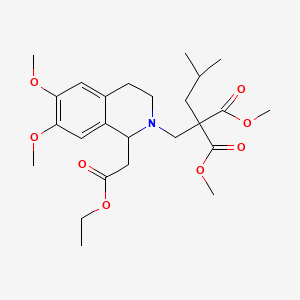
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
